molecular formula C31H27NO5 B557360 Fmoc-Tyr(Bzl)-OH CAS No. 71989-40-7

Fmoc-Tyr(Bzl)-OH

Cat. No.: B557360
CAS No.: 71989-40-7
M. Wt: 493,56 g/mole
InChI Key: REHSJSKPWIOKIJ-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Tyr(Bzl)-OH, also known as fluorenylmethyloxycarbonyl-L-tyrosine benzyl ester, is a derivative of the amino acid tyrosine. It is commonly used in solid-phase peptide synthesis, particularly in the Fmoc (fluorenylmethyloxycarbonyl) strategy. The benzyl ester group serves as a protecting group for the hydroxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis.

Mechanism of Action

Target of Action

Fmoc-Tyr(Bzl)-OH is primarily used in the synthesis of peptides . Its primary targets are the amino acids that it binds to during peptide synthesis . The role of these targets is to form the backbone of the peptide chain, which can then fold into a specific conformation to perform a biological function .

Mode of Action

This compound interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, allowing the next amino acid to be added to the growing peptide chain .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of peptides . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The downstream effects of this process include the formation of peptides that can act as hormones, neurotransmitters, or antibiotics, among other functions .

Pharmacokinetics

The properties of the resulting peptides would depend on their specific sequences and structures .

Result of Action

The molecular effect of this compound’s action is the formation of peptide bonds, leading to the synthesis of peptides . On a cellular level, these peptides can interact with various targets, such as receptors or enzymes, to exert their biological effects .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide bond formation . Additionally, the choice of solvents can have an impact on the environmental sustainability of the process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting tyrosine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is then protected by converting it to a benzyl ester using benzyl bromide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis allows for efficient production with minimal purification steps.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(Bzl)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the benzyl ester group can be removed using hydrogenation or acidic conditions.

    Coupling Reactions: The amino group of this compound can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, hydrogenation or trifluoroacetic acid for benzyl ester removal.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and hydroxybenzotriazole (HOBt).

Major Products

The major products formed from these reactions are the deprotected amino acid or peptide fragments, which can then be further coupled to form longer peptide chains.

Scientific Research Applications

Chemistry

Fmoc-Tyr(Bzl)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of peptide chains, allowing for the incorporation of tyrosine residues with protected hydroxyl groups.

Biology

In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can be used as probes to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.

Medicine

In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic applications. These peptides can be designed to mimic natural peptides or proteins, potentially leading to the development of new drugs.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. The use of solid-phase peptide synthesis allows for the efficient production of high-purity peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Tyr(tBu)-OH: This compound uses a tert-butyl group to protect the hydroxyl group of tyrosine instead of a benzyl group.

    Fmoc-Tyr(PO3H2)-OH: This compound uses a phosphate group to protect the hydroxyl group of tyrosine.

Uniqueness

Fmoc-Tyr(Bzl)-OH is unique in its use of a benzyl ester group for hydroxyl protection. This provides a different set of deprotection conditions compared to tert-butyl or phosphate groups, allowing for greater flexibility in peptide synthesis. The choice of protecting group can influence the overall yield and purity of the synthesized peptide, making this compound a valuable tool in peptide chemistry.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27NO5/c33-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,32,35)(H,33,34)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHSJSKPWIOKIJ-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560162
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71989-40-7
Record name O-Benzyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Fmoc-Tyr(Bzl)-OH contribute to hydrogel formation, and what potential application does this have in drug delivery?

A: Research indicates that this compound can act as a low-molecular-weight gelator, self-assembling into a hydrogel network primarily through aromatic interactions. [] This self-assembly process is significantly enhanced when combined with other aromatic amino acid derivatives, like Fmoc-Phe-OH. These hydrogels, particularly when incorporating carbon nanomaterials like oxidized carbon nanotubes or graphene oxide, demonstrate the ability to encapsulate and release drugs, such as l-ascorbic acid, in a controlled manner upon near-infrared light irradiation. [] This property highlights their potential in developing targeted and stimuli-responsive drug delivery systems.

Q2: Can you describe the use of this compound in peptide synthesis and provide an example?

A: this compound serves as a protected building block in solid-phase peptide synthesis. The Fmoc group protects the amino terminus, while the benzyl group protects the hydroxyl side chain of tyrosine. These protecting groups prevent unwanted side reactions during peptide chain elongation. [] For instance, this compound was successfully coupled with N,N′-isopropylidene asparagine [cAsn(acetone)] to synthesize dipeptides, which were further utilized in constructing a novel endomorphin-2 analogue with potential antinociceptive properties. []

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